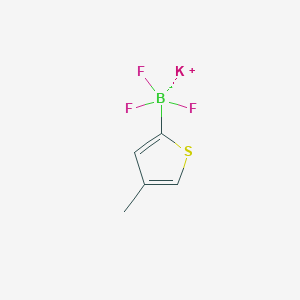

Potassium 4-methylthiophene-2-trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(4-methylthiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCAQWDUGVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CS1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium 4-Methylthiophene-2-trifluoroborate from its Boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the demanding sphere of drug discovery and development, the need for robust, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] These crystalline salts are generally stable to air and moisture, exhibit high thermal stability, and are easy to handle, purify, and store indefinitely without special precautions.[4][5][6] This inherent stability masks the reactivity of the carbon-boron bond, rendering them protected forms of boronic acids that can endure a wide array of synthetic transformations.[1]

The 4-methylthiophene-2-yl moiety is a key structural motif in numerous pharmaceutically active compounds. Its corresponding potassium trifluoroborate salt serves as a highly effective coupling partner in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[2][7] This guide provides a comprehensive, field-proven methodology for the efficient synthesis of potassium 4-methylthiophene-2-trifluoroborate from 4-methylthiophene-2-boronic acid, grounded in established chemical principles and rigorous safety protocols.

Core Principles: The Conversion of Boronic Acid to a Trifluoroborate Salt

The transformation of a boronic acid into its corresponding potassium trifluoroborate salt is a straightforward and typically high-yielding reaction. The key reagent facilitating this conversion is potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride.

Mechanistic Insight

Pioneering work by Vedejs et al. demonstrated that KHF₂ is uniquely effective for this transformation, succeeding where simple potassium fluoride (KF) fails to displace the hydroxyl ligands of the trivalent boronic acid.[8] The reaction proceeds through the nucleophilic attack of the fluoride ions from KHF₂ on the electron-deficient boron atom of the boronic acid. This process results in the formation of a stable, tetracoordinate borate anion, [R-BF₃]⁻, with a potassium counterion.[5] The presence of water in the reaction medium is crucial for dissolving the KHF₂ and facilitating the ionic exchange.

The overall transformation can be represented as:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

It is noteworthy that crude boronic acids, often existing as boroxine anhydrides or dimers, react equally well under these conditions, simplifying the overall synthetic sequence.[8]

Caption: Reaction mechanism for trifluoroborate synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations involving potassium bifluoride must be conducted within a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |

| 4-Methylthiophene-2-boronic acid | C₅H₇BO₂S | 141.99 | Starting Material |

| Potassium Hydrogen Fluoride (KHF₂) | KHF₂ | 78.10 | Fluorinating Agent |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |

| Deionized Water (H₂O) | H₂O | 18.02 | Solvent |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Recrystallization Solvent |

| Round-bottom flask | - | - | Reaction Vessel |

| Magnetic stirrer and stir bar | - | - | Agitation |

| Filtration apparatus (Büchner funnel) | - | - | Product Isolation |

| Rotary evaporator | - | - | Solvent Removal |

Step-by-Step Synthesis Procedure

-

Preparation of Boronic Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiophene-2-boronic acid (e.g., 5.0 g, 1.0 eq) in methanol (e.g., 50 mL). Stir at room temperature until all solids are dissolved.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride by dissolving KHF₂ (e.g., 3.0 eq) in a minimal amount of deionized water. Caution: Handle KHF₂ with extreme care (see Safety Protocol).

-

Reaction Initiation: Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid over 5-10 minutes. An immediate formation of a white precipitate is expected.[9]

-

Reaction Completion: Allow the resulting slurry to stir vigorously at room temperature for 30-60 minutes to ensure complete conversion. The reaction progress can be monitored by ¹¹B-NMR, observing the disappearance of the boronic acid peak (approx. 30 ppm).[4]

-

Product Isolation (Crude): Reduce the solvent volume by approximately half using a rotary evaporator. Collect the white solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold water and a small amount of cold methanol to remove excess KHF₂ and other water-soluble impurities.

-

Purification: The crude product can be effectively purified by recrystallization.[6] Transfer the solid to a flask and add a minimal amount of hot acetonitrile to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Caption: Experimental workflow for trifluoroborate synthesis.

Critical Safety and Handling Protocols

Scientific integrity demands a commitment to safety. The primary hazard in this synthesis is potassium hydrogen fluoride (KHF₂) , a toxic and highly corrosive substance.[10][11]

| Reagent | Hazard Identification | Required Precautions & PPE |

| **Potassium Hydrogen Fluoride (KHF₂) ** | Toxic if swallowed, Causes severe skin burns and eye damage. [10] Contact with acids or heat can release highly corrosive hydrogen fluoride (HF) gas. Corrosive to glass.[11] | Handling: Must be handled in a chemical fume hood. Avoid dust formation.[10][12] PPE: Nitrile or neoprene gloves, chemical splash goggles, and a face shield are mandatory.[10][11] Storage: Store in a tightly sealed plastic container in a cool, dry, well-ventilated area.[12] Spills: Neutralize with a calcium-based absorbent (e.g., calcium gluconate gel or calcium carbonate). |

| Methanol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area, away from ignition sources. Wear standard laboratory PPE. |

| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Use in a well-ventilated area, away from ignition sources. Wear standard laboratory PPE. |

In Case of Exposure to KHF₂:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Application of calcium gluconate gel is a standard first-aid measure for HF exposure.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

The synthesis of this compound from its boronic acid via reaction with potassium hydrogen fluoride is an efficient, reliable, and scalable process. The resulting product is a versatile and bench-stable building block, poised for immediate use in a variety of synthetic applications, particularly in creating carbon-carbon bonds essential for the construction of complex molecular architectures in drug discovery.[7][13] Adherence to the detailed experimental and safety protocols outlined in this guide will ensure a successful and safe synthesis, empowering researchers to leverage the distinct advantages of organotrifluoroborate chemistry.

References

- Title: Potassium bifluoride Source: Sciencemadness Wiki URL

- Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL

- Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH URL

- Title: POTASSIUM BIFLUORIDE CAS NO 7789-29-9 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: CDH Fine Chemical URL

- Title: SAFETY DATA SHEET - Spectrum Chemical Source: Spectrum Chemical URL

- Source: Sciencelab.

- Title: Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions Source: Benchchem URL

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Potassium alkyltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Organotrifluoroborate - Wikipedia Source: Wikipedia URL: [Link]

- Title: Material Safety Data Sheet (MSDS)

- Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: ACS Publications URL

-

Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]

- Title: Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL

-

Title: Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides Source: PMC - NIH URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]

-

Title: Potassium aryltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. uvm.edu [uvm.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

An In-Depth Technical Guide to the NMR Characterization of Potassium 4-Methylthiophene-2-trifluoroborate

This guide provides a comprehensive, field-proven methodology for the structural elucidation of potassium 4-methylthiophene-2-trifluoroborate using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard procedural outlines to explain the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as exceptionally versatile and stable reagents in contemporary organic chemistry, particularly within pharmaceutical development.[1] Unlike their boronic acid and ester counterparts, organotrifluoroborates exhibit remarkable stability to air and moisture, allowing for indefinite storage and easier handling.[2] Their enhanced stability and predictable reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, make them invaluable building blocks for creating complex molecular architectures.[3]

The structural integrity of these reagents is paramount to their successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity, purity, and structure of these compounds. This guide focuses specifically on the multi-faceted characterization of this compound by leveraging the diagnostic power of ¹H, ¹³C, and ¹⁹F NMR.

Figure 1: Synthesis and primary application workflow for potassium organotrifluoroborates.

Foundational Principles: A Multinuclear NMR Approach

A comprehensive characterization of this compound necessitates a correlated, multinuclear NMR approach. Each nucleus—¹H, ¹³C, and ¹⁹F—provides a unique and complementary piece of the structural puzzle.

-

¹H NMR: Offers primary information on the proton environment of the 4-methylthiophene ring. Chemical shifts, signal integrations, and coupling constants (J-values) reveal the number and connectivity of protons.

-

¹³C NMR: Maps the carbon skeleton of the molecule. While often requiring longer acquisition times, it definitively confirms the number of unique carbon environments and provides insight into their hybridization and electronic state.

-

¹⁹F NMR: Serves as a direct and highly sensitive probe for the trifluoroborate group.[4] The ¹⁹F nucleus has a high magnetogyric ratio and 100% natural abundance, resulting in strong signals and relatively short experiment times.[4] Its chemical shift is highly indicative of the electronic environment around the boron atom.

The synergy between these three experiments provides a self-validating system for structural confirmation.

Experimental Protocol: From Sample Preparation to Spectral Acquisition

This section details the optimized protocols for acquiring high-quality NMR spectra. The causality behind solvent choice and acquisition parameters is explained to empower the scientist to adapt these methods as needed.

Sample Preparation: A Critical First Step

The choice of solvent is crucial for potassium organotrifluoroborates. Due to their salt-like nature, they require polar, aprotic solvents for dissolution.

-

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[5] It readily dissolves the potassium salt and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.5 ppm) provide convenient internal references.[5]

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for all three nuclei without significant viscosity-induced line broadening.

Step-by-Step Protocol:

-

Weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Add 0.6 mL of DMSO-d₆ using a calibrated pipette.

-

Cap the NMR tube and gently vortex for 30-60 seconds to ensure complete dissolution. A brief sonication can be used if particulates remain.

-

Visually inspect the solution for clarity before inserting it into the spectrometer.

Figure 2: A streamlined workflow for the complete NMR analysis of the target compound.

Spectrometer Parameters: Optimizing for Each Nucleus

The following parameters are based on a standard 400 MHz spectrometer but can be adapted for other field strengths.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Rationale |

| Pulse Angle | 45° | 90° | 45° | A 45° pulse for ¹H and ¹⁹F balances signal intensity with faster relaxation for quicker acquisitions. A 90° pulse for ¹³C maximizes signal for this less sensitive nucleus.[4] |

| Acquisition Time | ~3.5 s | ~1.5 s | ~0.5 s | Ensures adequate resolution for observing fine coupling details. |

| Relaxation Delay (d1) | 2.0 s | 2.0 s | 1.0 s | Allows for sufficient T1 relaxation, ensuring quantitative accuracy in integrations, especially for ¹H. |

| Number of Scans | 16 | 1024 | 80 | Reflects the relative sensitivity of each nucleus to achieve a good signal-to-noise ratio. |

| Spectral Width | 15 ppm | 250 ppm | 200 ppm | Encompasses the expected chemical shift ranges for all signals.[4] |

| Referencing | Internal DMSO-d₆ (δ 2.50) | Internal DMSO-d₆ (δ 39.5) | External CF₃COOH (δ 0.00) | Use of a stable, external reference for ¹⁹F NMR provides high accuracy and reproducibility.[4] |

Spectral Interpretation: Decoding the Structure

This section provides the expected spectral data and a detailed interpretation, linking observed signals directly to the molecular structure of this compound.

Figure 3: Structure of this compound with key groups labeled.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the thiophene ring and the methyl group protons.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.4 - 7.6 | Doublet (d) | 1H |

| H-3 | ~7.0 - 7.2 | Doublet (d) | 1H |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |

-

Causality of Shifts & Coupling: The proton at the 5-position (H-5) is adjacent to the sulfur atom and will typically appear downfield of the proton at the 3-position (H-3). These two protons are expected to show a small four-bond coupling (⁴JHH), resulting in two distinct doublets. The methyl group protons are isolated and will therefore appear as a sharp singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reveal the five unique carbon environments of the 4-methylthiophene-2-trifluoroborate core.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Key Feature | | :--- | :--- | :--- | :--- | | C-2 | ~145 - 155 | Broad, low intensity | | C-5 | ~128 - 132 | | | C-4 | ~138 - 142 | | | C-3 | ~125 - 129 | | | -CH₃ | ~14 - 16 | |

-

Causality of Shifts & Broadening: The carbon atom directly bonded to the boron (C-2) is a quaternary carbon and will exhibit a significantly lower intensity signal. Furthermore, this signal is often broadened due to the quadrupolar relaxation effects of the adjacent boron-11 nucleus, a key diagnostic feature for organoboron compounds.[4] The chemical shifts for the other thiophene carbons are in line with substituted thiophene derivatives.[6]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides the most direct confirmation of the trifluoroborate group.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | :--- | | -BF₃ | -135 to -141 | Broad singlet or quartet |

-

Causality of Shifts & Multiplicity: Organotrifluoroborates consistently show ¹⁹F signals in the range of -129 to -141 ppm.[4][5] The signal's multiplicity is dictated by coupling to the boron nucleus. Boron has two NMR-active isotopes: ¹¹B (80.1% abundance, I=3/2) and ¹⁰B (19.9% abundance, I=3). Coupling to ¹¹B should produce a 1:1:1:1 quartet, while coupling to ¹⁰B would yield a septet. However, due to the rapid quadrupolar relaxation of the boron nucleus, these coupling patterns often collapse into a single broad peak.[4] Observation of a well-resolved quartet is possible with specialized pulse sequences but is not guaranteed under standard conditions.[4]

Conclusion: A Self-Validating Triad of Evidence

The comprehensive characterization of this compound is achieved through the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The ¹H and ¹³C spectra confirm the integrity of the 4-methylthiophene organic framework, while the ¹⁹F spectrum provides unambiguous evidence of the trifluoroborate functional group. The specific chemical shifts, coupling patterns (or lack thereof due to quadrupolar effects), and signal integrations create a unique spectral fingerprint. This robust, self-validating methodology ensures the structural identity and purity of this critical synthetic building block, providing drug development professionals with the high degree of confidence required for subsequent synthetic transformations.

References

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Unknown. (n.d.). 13 C NMR and 19 F NMR for a 0.5 M Mg(TFSI) 2 (THF) 4 electrolyte... ResearchGate. [Link]

-

Augustine, G. J., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship.org. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine. [Link]

-

The Royal Society of Chemistry. (2013). H NMR Binding Studies of43 with Various Anions. The Royal Society of Chemistry. [Link]

-

Kim, D., et al. (2022). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(1), 205-211. [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UC Santa Barbara Chemistry & Biochemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stability and Handling of Potassium 4-Methylthiophene-2-trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents. Their prominence is particularly notable in the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery and materials science.[1][2][3] Among this class of reagents, potassium 4-methylthiophene-2-trifluoroborate offers a unique combination of a heteroaromatic scaffold with the advantageous properties of the trifluoroborate functional group. This guide provides a comprehensive overview of the stability, handling, and optimal utilization of this valuable synthetic building block.

Potassium organotrifluoroborates are generally crystalline solids that exhibit remarkable stability to both air and moisture, a significant advantage over many other organometallic reagents that necessitate stringent inert atmosphere techniques for their storage and manipulation. This inherent stability allows for more convenient handling and prolonged shelf-life without the need for specialized precautions.[2][4]

Chemical Stability: A Dichotomy of Robustness and Controlled Reactivity

The stability of this compound is a nuanced interplay of its inherent chemical properties and the external conditions to which it is exposed. While generally stable, its reactivity can be effectively "unlocked" under specific, controlled conditions, which is the key to its utility in synthesis.

Inherent Stability

Potassium organotrifluoroborates, including the 4-methylthiophene derivative, are characterized as air- and water-stable crystalline solids that can be stored for extended periods at room temperature without degradation.[4] This stability is attributed to the tetracoordinate boron "ate" complex, which is less susceptible to protodeboronation compared to its boronic acid counterparts.[2][5] This resistance to premature degradation allows for the use of near stoichiometric amounts of the reagent in cross-coupling reactions, enhancing atom economy.[2][5]

Hydrolytic Stability and Activation

The primary pathway for the productive reaction of potassium organotrifluoroborates in Suzuki-Miyaura coupling is through hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[6][7] The rate of this hydrolysis is highly dependent on the pH of the reaction medium.

Under neutral or acidic conditions, many organotrifluoroborates, including aryl derivatives, exhibit considerable stability.[6] However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted, leading to the "slow release" of the boronic acid.[6][7][8] This controlled release is advantageous as it maintains a low concentration of the active boronic acid, minimizing side reactions such as oxidative homocoupling and protodeboronation.[7][8]

It is important to note that the electronic properties of the organic substituent can influence the rate of hydrolysis. While specific data for 4-methylthiophene-2-trifluoroborate is not extensively detailed in the provided results, heteroaromatic systems can exhibit complex hydrolytic profiles.[7][8] For instance, some furyl derivatives have been found to require acid catalysis for efficient hydrolysis, an "acid-base paradox" that ensures their stability under basic Suzuki-Miyaura conditions.[7][8]

The following diagram illustrates the general principle of trifluoroborate activation:

Sources

- 1. Sci-Hub. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides / Australian Journal of Chemistry, 2008 [sci-hub.box]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Potassium 4-methylthiophene-2-trifluoroborate

Introduction: The Rising Prominence of Potassium Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly within the realm of palladium-catalyzed cross-coupling reactions. Their increasing adoption by researchers, scientists, and drug development professionals stems from their remarkable stability to both air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1] This inherent stability simplifies handling, storage, and stoichiometry, leading to more reproducible and reliable synthetic outcomes.

This guide focuses on a specific, yet increasingly important member of this class: potassium 4-methylthiophene-2-trifluoroborate . The thiophene motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, and the ability to readily incorporate this unit is of significant value. This document provides a comprehensive overview of the physical properties of this compound, offering both reported data for analogous compounds and detailed experimental protocols for its characterization.

Molecular Structure and Key Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure, featuring a tetracoordinate boron atom, contributes to its notable stability compared to tricoordinate boronic acids.

Below is a table summarizing the key physical properties. It is important to note that while specific data for the 4-methyl substituted compound is not widely available in the literature, the properties of the closely related potassium thiophene-2-trifluoroborate provide a reliable benchmark.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₅H₅BF₃KS | - |

| Molecular Weight | 204.06 g/mol | - |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Expected to be >220 °C; (Analog: Potassium thiophene-2-trifluoroborate: 245-265 °C) | |

| Solubility | Generally soluble in polar aprotic solvents such as DMSO, DMF, and acetone. Sparingly soluble in water and less polar organic solvents like THF. Insoluble in nonpolar solvents like diethyl ether and hydrocarbons. | [3][4] |

| Stability | Air and moisture stable. Can be stored for extended periods without significant degradation. | [1] |

Synthesis of this compound

The most common and efficient method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4] This straightforward conversion is typically high-yielding and allows for easy purification of the product.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-methylthiophene-2-boronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen fluoride (KHF₂) in water.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid signal and the appearance of the trifluoroborate signal.

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization, often from a solvent mixture such as acetone/diethyl ether or acetonitrile.[4]

Spectral Characterization

A comprehensive spectral analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectral data based on extensive studies of analogous compounds.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of potassium organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of these salts in this solvent.[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoroborate group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbon atoms of the thiophene ring and the methyl group. The carbon atom directly bonded to the boron will exhibit a characteristically broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[3][5]

¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected in the ¹⁹F NMR spectrum, characteristic of the three equivalent fluorine atoms bonded to boron. The chemical shift is typically observed in the range of -130 to -140 ppm.[3]

¹¹B NMR (Boron NMR): The ¹¹B NMR spectrum will show a quartet due to the coupling with the three fluorine atoms. The observation of this coupling is a definitive confirmation of the trifluoroborate structure.[3]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

-

Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a suitable NMR spectrometer.

-

Referencing: Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B).[3]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching: Aromatic and aliphatic C-H stretches.

-

C=C stretching: Thiophene ring vibrations.

-

B-F stretching: Strong, broad absorption bands characteristic of the trifluoroborate group, typically in the region of 1000-1100 cm⁻¹.

-

C-S stretching: Thiophene ring vibration.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the negative ion mode is a suitable technique for the analysis of potassium organotrifluoroborates. The spectrum is expected to show the molecular ion peak corresponding to the [M-K]⁻ anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For this compound, a high melting point is expected, consistent with its ionic nature and the data for analogous compounds.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Solubility Profile

Understanding the solubility of this compound is critical for its application in synthesis, as it dictates the choice of reaction solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

Agitation: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Conclusion

This compound stands as a valuable and robust building block for organic synthesis. Its physical properties, particularly its high stability and predictable reactivity, make it an attractive alternative to traditional boronic acids. This guide provides a foundational understanding of its key physical characteristics and outlines reliable experimental protocols for their determination. As the applications of organotrifluoroborates continue to expand, a thorough characterization of these reagents will be paramount for the continued advancement of synthetic chemistry.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information for "Variation of guest selectivity within [Fe4L4]8+ tetrahedral cages through subtle modification of the face-capping ligand". [Link]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 293. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

De Borggraeve, W. M., et al. (2018). Supporting Information: Mechanistic insight in the degradation of LiPF6 in battery electrolytes. The Journal of Physical Chemistry C. [Link]

-

Ochoa, G., et al. (2019). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. Potassium 4-(methylthio)phenyltrifluoroborate. [Link]

-

Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Krossing, I., et al. (2018). Ionic Liquid-Based Low-Temperature Synthesis of Crystalline Ti(OH)OF·0.66H2O: Elucidating the Molecular Reaction Steps by NMR Spectroscopy and Theoretical Studies. ResearchGate. [Link]

-

Rabinovitz, M., et al. (2002). Charged paracyclophanes behave as annulenes with enhanced anisotropy. ResearchGate. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Roberts, J. C., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Zhang, Y., et al. (2016). A series of luminescent microporous organic polymers (LMOPs) have been synthesized by a new synthetic methodology through the palladium catalyzed tandem Suzuki–Heck C–C coupling reactions of several aromatic halides with potassium vinyltrifluoroborate. ResearchGate. [Link]

-

Shaabani, A., et al. (2013). An efficient route to one-pot four-component reactions of aroyl chlorides, potassium hexacyanoferrate(II), triphenylphosphine and carbon tetrahalides. ResearchGate. [Link]

-

Botteselle, G. V., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Sci-Hub. [Link]

-

Wang, A., et al. (2018). Recent works show the promise for lithium tetrafluoroborate (LiBF4) as an electrolyte salt for lithium‐ion batteries. ResearchGate. [Link]

-

Basumallick, I., et al. (2013). Synthesis, Characterization and Electrochemical Studies on Li4Fe(CN)6 as Cathode Material for Lithium Batteries. ResearchGate. [Link]

-

SpectraBase. Potassium tetrafluoroborate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 192863-35-7: Potassium 4-fluorophenyltrifluoroborate [cymitquimica.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Comparative Analysis of Potassium 4-methylthiophene-2-trifluoroborate and 4-methylthiophene-2-boronic acid: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Central to this reaction are organoboron reagents. This guide provides an in-depth technical comparison of two such reagents: Potassium 4-methylthiophene-2-trifluoroborate and 4-methylthiophene-2-boronic acid. We will delve into the core chemical principles governing their stability, reactivity, and handling, offering field-proven insights to guide researchers in making informed decisions for their synthetic strategies. The superior stability and handling characteristics of potassium trifluoroborates often make them a more robust choice in complex synthetic pathways, a critical consideration in the high-stakes environment of pharmaceutical development.

Introduction: The Pivotal Role of Organoboron Reagents in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules. Its tolerance of a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts have cemented its status as a cornerstone of drug discovery.[1][2] The choice of the organoboron reagent is a critical parameter that can significantly impact the efficiency, reproducibility, and scalability of a synthetic route.

Traditionally, boronic acids have been the workhorses of Suzuki-Miyaura couplings. However, they are not without their drawbacks.[3][4] Many boronic acids suffer from instability, particularly a propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to reduced yields.[1][3] These stability issues have driven the development of alternative organoboron reagents, with potassium organotrifluoroborates emerging as a highly attractive class of compounds.[5]

This guide will focus on a specific, illustrative comparison between 4-methylthiophene-2-boronic acid and its corresponding potassium trifluoroborate salt. The thiophene motif is a common scaffold in many biologically active molecules, making this a relevant case study for drug development professionals.

The Contenders: A Head-to-Head Comparison

Structural and Electronic Differences

The fundamental difference between boronic acids and trifluoroborates lies in the coordination state of the boron atom. In boronic acids, the boron is trivalent and trigonal planar, possessing a vacant p-orbital. This electron deficiency is a key contributor to their reactivity but also a source of their instability.[6]

In contrast, potassium organotrifluoroborates feature a tetracoordinate, anionic boron center.[7] This tetravalent state "protects" the carbon-boron bond, rendering the molecule significantly more stable.[7][8][9]

Stability: The Trifluoroborate Advantage

The enhanced stability of potassium trifluoroborates is their most significant advantage over boronic acids.[5] They are generally crystalline, air- and moisture-stable solids with a long shelf-life.[6][10][11] This robustness allows for greater flexibility in reaction setup and storage.

Key Stability Considerations:

-

Protodeboronation: This is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved by a proton source.[3][7][12] Heteroarylboronic acids, in particular, can be susceptible to this process.[4] Potassium trifluoroborates are significantly more resistant to protodeboronation, especially under neutral or basic conditions.[7]

-

Boroxine Formation: Boronic acids readily dehydrate to form cyclic trimeric anhydrides known as boroxines.[1][3] This process complicates accurate weighing and stoichiometry, leading to reproducibility issues. Potassium trifluoroborates, being salts, do not undergo this transformation.

-

Oxidative Stability: Trifluoroborates exhibit remarkable stability towards strong oxidizing agents, a property not shared by their boronic acid counterparts.[5]

| Property | 4-methylthiophene-2-boronic acid | This compound |

| State | Solid | Crystalline Solid |

| Air/Moisture Stability | Moderate; prone to boroxine formation | High; generally stable |

| Protodeboronation Risk | Higher, especially under certain pH conditions | Lower |

| Storage | Often requires controlled atmosphere and temperature | Can be stored at ambient temperature |

Handling and Stoichiometry

The superior stability of potassium trifluoroborates translates directly into easier handling and more reliable stoichiometry.[10] As crystalline solids, they are straightforward to weigh and dispense accurately. In contrast, the variable water content and boroxine formation in boronic acid preparations can lead to inconsistencies.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

While potassium trifluoroborates are more stable, they are not directly active in the catalytic cycle of the Suzuki-Miyaura reaction. Instead, they serve as a "slow-release" source of the corresponding boronic acid under the basic reaction conditions.[9][13]

Figure 1: Simplified Suzuki-Miyaura catalytic cycle with a potassium trifluoroborate.

This in-situ generation of the boronic acid is advantageous as it maintains a low, steady concentration of the active species, which can minimize side reactions like oxidative homocoupling.[13]

Experimental Protocols: A Guide to Practice

Synthesis of this compound

This protocol outlines a general procedure for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[6][14]

Materials:

-

4-methylthiophene-2-boronic acid

-

Potassium hydrogen difluoride (KHF2)

-

Methanol

-

Water

-

Acetone

Procedure:

-

In a suitable flask, dissolve 4-methylthiophene-2-boronic acid in methanol.

-

Add an aqueous solution of potassium hydrogen difluoride (KHF2) (typically 3-4 equivalents) to the methanolic solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

The resulting solid is then typically triturated with a suitable solvent, such as acetone, to remove any remaining impurities.

-

The solid this compound is collected by filtration, washed with acetone, and dried under vacuum.

Figure 2: Workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling with this compound

This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium trifluoroborate.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., Cs2CO3)

-

Solvent system (e.g., THF/water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and base (e.g., 3 equivalents).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system (e.g., THF/water 10:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, the choice between this compound and 4-methylthiophene-2-boronic acid is a decision with significant practical implications. While boronic acids remain valuable reagents, the superior stability, ease of handling, and stoichiometric precision of potassium trifluoroborates make them a compelling alternative, particularly in the context of complex, multi-step syntheses where robustness and reproducibility are paramount.[7][11]

The "slow-release" nature of trifluoroborates in Suzuki-Miyaura couplings can also be a distinct advantage in minimizing side reactions.[13] As the demand for more efficient and reliable synthetic methodologies in drug discovery continues to grow, the adoption of well-characterized and stable reagents like potassium organotrifluoroborates will undoubtedly play an increasingly important role.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Figueroa, R. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry2006 , 71 (16), 6135–6137. [Link]

-

Churches, Q. I.; et al. A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry2015 , 80 (11), 5428–5435. [Link]

-

Molander, G. A.; Biolatto, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2003 , 6 (6), 853-863. [Link]

-

Lloyd-Jones, G. C.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (17), 7430–7446. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting, May 18, 2008. [Link]

-

Lloyd-Jones, G. C.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (17), 7430-7446. [Link]

-

Lloyd-Jones, G. C.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition2012 , 51 (17), 4060-4063. [Link]

-

Organic Syntheses Procedure. [Link]

-

Molander, G. A.; Brown, H. C. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

Darses, S.; et al. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry2003 , 68 (11), 4373–4383. [Link]

-

Hall, D. G. Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series2012 , 1109, 1-23. [Link]

-

Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2007 , 72 (10), 3601–3611. [Link]

-

Molander, G. A.; et al. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8416–8423. [Link]

-

Protodeboronation and its application in synthesis. [Link]

-

PubChem. 4-Methylthiophene-2-boronic acid. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta2007 , 40 (2), 59-68. [Link]

-

Order of thermodynamic stability of representative boronic esters. [Link]

-

Silva, F.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25 (11), 2663. [Link]

-

Denmark, S. E.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research2012 , 45 (6), 810–822. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Fridianto, K. T.; et al. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances2023 , 13, 19045-19052. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

A Technical Guide to Substituted Thiophene Trifluoroborates: From Discovery to Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a cornerstone of medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with unique electronic properties, makes it a privileged scaffold in drug design.[3] However, the efficient and functional-group-tolerant synthesis of substituted thiophenes has historically posed significant challenges. The emergence of potassium organotrifluoroborate salts has revolutionized this landscape.[4][5] These highly stable, crystalline solids serve as robust and versatile surrogates for boronic acids, offering superior handling properties and expanded utility in cross-coupling reactions.[6][7] This guide provides a comprehensive overview of the discovery of substituted thiophene trifluoroborates, details their synthesis, and explores their seminal applications, particularly in the context of Suzuki-Miyaura cross-coupling for pharmaceutical development.

The Advent of Organotrifluoroborates: A Paradigm Shift

For decades, boronic acids were the workhorse of Suzuki-Miyaura cross-coupling. However, their inherent limitations, such as a propensity for protodeboronation and trimerization into boroxines, often complicated purification and compromised yields.[5][6] The breakthrough came with the development of potassium organotrifluoroborates ([R-BF₃]K), which elegantly circumvent these issues.

Pioneering work, notably by Gary Molander, established these reagents as superior alternatives.[6][8] Organotrifluoroborates are tetracoordinate, anionic boron species, a structural feature that masks the empty p-orbital on the boron atom.[5] This "protects" the carbon-boron bond, rendering the reagents remarkably stable to air and moisture, often indefinitely.[4][5] This stability allows them to be handled on the benchtop, purified by recrystallization, and carried through multiple synthetic steps, retaining the valuable C-B bond for a final cross-coupling step.[9][10]

Synthesis of Substituted Thiophene Trifluoroborates

The preparation of thiophene trifluoroborates is typically straightforward and high-yielding, proceeding from a corresponding boronic acid or via direct borylation of a thiophene precursor. The most common and economical method involves the conversion of a thiophene boronic acid with potassium hydrogen fluoride (KHF₂).[5][9][11]

Logical Flow for Synthesis

The general synthetic strategy involves the formation of an organometallic thiophene intermediate, which is then trapped with a borate ester. Subsequent hydrolysis furnishes the boronic acid, which is not isolated but directly converted to the highly stable trifluoroborate salt.

Caption: General workflow for synthesizing potassium thiophene trifluoroborates.

Detailed Laboratory Protocol: Synthesis of Potassium 2-Thienyltrifluoroborate

This protocol describes a standard procedure starting from 2-bromothiophene.

Materials:

-

2-Bromothiophene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (1.2 equiv)

-

Sulfuric acid (1 M)

-

Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

-

Methanol (MeOH)

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous THF.

-

Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Scientist's Note: The initiation of Grignard formation is exothermic. Careful, slow addition is crucial to maintain control. An iodine crystal can be added to activate the magnesium if the reaction is sluggish.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add trimethyl borate dropwise, ensuring the internal temperature does not rise above -60 °C.

-

After addition, allow the mixture to warm slowly to room temperature and stir overnight.

-

Scientist's Note: This low-temperature addition prevents multiple additions of the Grignard reagent to the borate ester, which would lead to undesired byproducts.

-

-

Hydrolysis and Salt Formation:

-

Cool the reaction mixture to 0 °C and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~1-2).

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiophene boronic acid.

-

Dissolve the crude boronic acid in hot methanol. Add a saturated aqueous solution of KHF₂.

-

Stir the mixture for 30 minutes. A white crystalline precipitate will form.

-

Scientist's Note: The conversion to the trifluoroborate salt is rapid. The use of a saturated KHF₂ solution drives the equilibrium towards the product, maximizing yield.[5][9]

-

-

Purification:

-

Cool the suspension in an ice bath and collect the solid by vacuum filtration.

-

Wash the solid with cold water, then cold acetone, and finally diethyl ether to remove impurities.

-

Dry the resulting white, crystalline solid under high vacuum. The product, potassium 2-thienyltrifluoroborate, is typically obtained in high purity without the need for column chromatography.

-

Key Advantages and Comparative Properties

The enhanced stability and ease of handling of thiophene trifluoroborates compared to their boronic acid counterparts are their most significant advantages in a drug development setting.

| Property | Thiophene Boronic Acid | Potassium Thiophene Trifluoroborate | Rationale & Advantage |

| Physical State | Often amorphous or oily solid | Crystalline, free-flowing solid | Easy to handle, weigh, and store.[5][7] |

| Stability to Air | Prone to dehydration (boroxine formation) and oxidation | Indefinitely stable | No special handling (e.g., glovebox) required for storage.[4][6] |

| Stability to Water | Susceptible to protodeboronation | Highly stable; soluble in aqueous media | Can be used in biphasic reaction conditions; less reagent decomposition.[8] |

| Purification | Often requires chromatography | Simple recrystallization or precipitation | Simplifies scale-up and reduces manufacturing costs.[10] |

| Structure | Tricoordinate, monomeric or trimeric (boroxine) | Tetracoordinate, monomeric | Consistent, well-defined structure leads to more predictable reactivity.[6][7] |

Initial Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most impactful application of substituted thiophene trifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][8] These reagents serve as excellent nucleophilic partners for coupling with a wide range of aryl and heteroaryl halides or triflates, enabling the construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical compounds.

General Reaction Scheme & Workflow

The reaction requires a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. The base is crucial for promoting the hydrolysis of the trifluoroborate to an active boron species in situ, which then participates in the transmetalation step.[11][12]

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 2-Phenylthiophene

This protocol demonstrates a typical Suzuki-Miyaura coupling using potassium 2-thienyltrifluoroborate and iodobenzene.

Materials:

-

Potassium 2-thienyltrifluoroborate (1.5 equiv)

-

Iodobenzene (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/Water (10:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add potassium 2-thienyltrifluoroborate, iodobenzene, Pd(OAc)₂, RuPhos, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Scientist's Note: The use of a bi-sterically hindered phosphine ligand like RuPhos is critical for promoting the reductive elimination step and preventing catalyst decomposition, leading to higher yields, especially with challenging substrates.[8] The biphasic solvent system is also key for solubilizing both the organic electrophile and the inorganic base/boron salt.

-

-

Reaction Execution:

-

Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to afford 2-phenylthiophene as a pure product.

-

Scientist's Note: The high stability of the trifluoroborate salt often means that any excess starting material is easily removed during the aqueous workup, simplifying the final purification step.

-

Conclusion and Future Directions

The discovery and development of substituted thiophene trifluoroborates have provided an invaluable tool for medicinal chemists. Their exceptional stability, ease of synthesis, and robust performance in cross-coupling reactions have streamlined the construction of complex thiophene-containing molecules.[7] This has accelerated the discovery and development of new drug candidates by enabling more efficient and reliable access to novel chemical matter. As synthetic methodologies continue to advance, the applications for these versatile reagents will undoubtedly expand, further cementing their role in the synthesis of pharmaceuticals and advanced materials.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-48. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(13), 2767-2770. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(8), 1351-1361. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

-

Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

ResearchGate. (2021). Synthesis of thiophene boronates 149 via condensation reaction of ynone trifluoroborate salts 148 with alkyl thiols 146. [Link]

-

Kumar, Dr. A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(11), 220-230. [Link]

-

Mondal, S., & Ghosh, T. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

-

Singh, S., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 637-650. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

Theoretical Calculations on the Reactivity of Potassium 4-Methylthiophene-2-trifluoroborate

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Synthesis

In the landscape of modern synthetic chemistry, particularly within the demanding sphere of drug discovery, the pursuit of stable, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the inherent limitations of their predecessors, the boronic acids.[1][2][3] Unlike boronic acids, which often exist as mixtures of cyclic anhydrides (boroxines) and are prone to decomposition, potassium organotrifluoroborates are typically crystalline, monomeric solids with remarkable stability to air and moisture.[4][5] This stability is not a mark of inertness but rather a form of latent reactivity; the tetracoordinate boron center "protects" the carbon-boron bond, which can be unveiled under specific reaction conditions, such as those in the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction.[3][6]

This guide focuses on a molecule of significant interest: potassium 4-methylthiophene-2-trifluoroborate. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[7][8][9] Understanding the reactivity of this specific building block is crucial for its effective incorporation into complex molecular architectures. Here, we present a comprehensive framework for investigating its reactivity through the lens of computational chemistry, providing a powerful predictive tool to guide and accelerate experimental design.[10][11][12] This document serves as a guide for leveraging theoretical calculations to dissect reaction mechanisms, predict outcomes, and optimize conditions, bridging the gap between computational theory and laboratory practice.

Part 1: The Computational Toolkit: Methodologies for Reactivity Prediction

As Senior Application Scientists, our choice of methodology is driven by a need for predictive accuracy balanced with computational feasibility. We don't just run calculations; we design computational experiments that mirror and inform real-world chemistry.

Pillar 1: Density Functional Theory (DFT) - The Quantum Mechanical Workhorse

At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that allows us to calculate the electronic structure of a molecule and derive its properties.[9][13] Instead of tackling the impossibly complex wavefunction of a multi-electron system, DFT focuses on the electron density, a more manageable variable, to determine the system's energy. This approach provides a robust foundation for predicting molecular geometries, reaction energies, and spectroscopic properties.[11][13]

Causality in Method Selection: Why B3LYP/6-311+G ?**

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set.

-

Functional (B3LYP): The functional approximates the exchange-correlation energy, the most complex term in the DFT equation. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is a cornerstone of computational chemistry for a reason: it incorporates aspects of both Hartree-Fock theory and DFT, providing a highly versatile and reliable balance of accuracy and computational cost for a wide range of organic systems.[9]

-

Basis Set (6-311+G ):** A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311+G** basis set is chosen for its robustness. The 6-311 part indicates a flexible description of the core and valence electrons. The +G adds diffuse functions on heavy atoms, which are essential for accurately describing anions and lone pairs, such as the fluorine atoms and the negative charge on the trifluoroborate moiety. The ** adds polarization functions to both heavy atoms and hydrogens, allowing orbitals to change shape and providing the necessary flexibility to model chemical bonds accurately, especially in strained or heteroatomic systems like thiophene.[14]

-

Solvent Modeling (PCM): Reactions in the laboratory are performed in solution, not in a vacuum. The solvent can significantly influence reactivity. We incorporate the Polarizable Continuum Model (PCM), an implicit solvation model that treats the solvent as a continuous dielectric medium. This approach effectively captures the bulk electrostatic effects of the solvent on the solute, providing more realistic energy calculations without the immense computational cost of explicitly modeling individual solvent molecules.

Pillar 2: A Self-Validating Workflow for Theoretical Reactivity Analysis

Every computational protocol must be a self-validating system. This means that each step logically builds upon the last, with checks and balances to ensure the physical and chemical relevance of the results.

Experimental Protocol: Standard Computational Workflow

-

Geometry Optimization: The starting point is to find the lowest energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Once an optimized geometry is found, a frequency calculation is performed. This serves two critical purposes:

-

Verification: It confirms that the optimized structure is a true energy minimum (all calculated vibrational frequencies are real). The presence of an imaginary frequency indicates a transition state, not a stable molecule.

-

Thermodynamics: It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating accurate reaction enthalpies and free energies.

-

-

Electronic Property Analysis: From the optimized structure, we extract key electronic descriptors. This includes analyzing the Frontier Molecular Orbitals (HOMO and LUMO), mapping the electrostatic potential (ESP) to identify charge distribution, and calculating Fukui functions to pinpoint sites susceptible to nucleophilic or electrophilic attack.[7][8]

-

Reaction Pathway Mapping: To study a reaction, we identify all reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. Finding the TS is the most challenging part, as it represents a first-order saddle point on the potential energy surface.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the TS geometry to confirm that it correctly connects the desired reactant and product, ensuring the validity of the calculated reaction pathway.

Visualization: Computational Workflow Diagram

Caption: A standard workflow for computational analysis of molecular reactivity.

Part 2: Reactivity Profile of this compound

Structural and Electronic Landscape

The first step is to understand the intrinsic properties of the molecule itself. Following the protocol above, we optimized the geometry of the 4-methylthiophene-2-trifluoroborate anion.

Data Presentation: Key Geometric and Electronic Parameters

| Parameter | Description | Calculated Value | Significance |

| Bond Lengths | |||

| C-B | Carbon-Boron Bond | 1.62 Å | A relatively long and thus labile bond, key to its role as a nucleophile. |

| B-F (avg) | Boron-Fluorine Bonds | 1.41 Å | Strong, covalent bonds contributing to the overall stability of the trifluoroborate salt.[15] |

| C-S (avg) | Thiophene C-S Bonds | 1.75 Å | Typical for a thiophene ring, indicating aromatic character. |

| Electronic Properties | |||

| HOMO Energy | Highest Occupied MO | -4.8 eV | Localized on the thiophene ring, indicating this is the primary site of electron donation (nucleophilicity). |

| LUMO Energy | Lowest Unoccupied MO | +1.2 eV | Distributed across the C-B antibonding orbital, suggesting this bond is the one that breaks upon reaction. |

| HOMO-LUMO Gap | Energy Gap | 6.0 eV | A large gap is indicative of high kinetic stability, consistent with experimental observations of trifluoroborates.[4] |

| Fukui Functions | |||

| Nucleophilic Attack (f+) | Most Susceptible Atom | C5 (Thiophene) | Predicts where an electrophile is most likely to attack the ring. |

| Electrophilic Attack (f-) | Most Susceptible Atom | C2 (Thiophene) | Confirms the carbon attached to the boron is the most nucleophilic center of the molecule.[7][8] |

An analysis of the Electrostatic Potential (ESP) map further confirms these findings, showing a high concentration of negative potential (red) around the fluorine atoms and a delocalized negative charge across the thiophene ring, with the highest density at the C2 position, primed for reaction.

The Gateway to Reactivity: Hydrolytic Stability